Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Isobutyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group at position 5, methyl groups at positions 1, 3, and 7, and an isobutyl ester at position 4. The dioxo groups at positions 2 and 4 contribute to its electron-deficient aromatic system, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2-methylpropyl 5-(4-chlorophenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4/c1-11(2)10-29-20(27)15-12(3)23-18-17(19(26)25(5)21(28)24(18)4)16(15)13-6-8-14(22)9-7-13/h6-9,11,16,23H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHYYJXTPYAHFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)Cl)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to have neuroprotective and anti-inflammatory properties. They interact with human microglia and neuronal cell models.
Mode of Action
Similar compounds have been shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs reported in the literature, focusing on substituent effects, physicochemical properties, and inferred biological relevance.
Substituent Variations and Core Modifications
a. Ester Group Variations
- The propylsulfanyl group at position 2 introduces sulfur-based nucleophilicity, which may alter metabolic stability compared to the target compound’s methyl-dominated substitutions .
- Ethyl 4-(4-Chlorophenyl)-1,6-Dimethyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate ():
The ethyl ester and simplified tetrahydropyrimidine core (vs. hexahydropyrido[2,3-d]pyrimidine) result in a less rigid structure. This could reduce binding affinity to enzymatic pockets but improve synthetic accessibility .
b. Functional Group Diversity
- Compound A1 (): 5-(4-Chlorophenyl)-1,3-Dimethyl-7-(1-Methyl-1H-pyrrol-2-yl)-2,4-Dioxo-1,2,3,4-Tetrahydropyrido[2,3-d]Pyrimidine-6-Carbonitrile: The cyano group at position 6 replaces the ester, increasing electron-withdrawing effects and possibly enhancing π-π stacking in biological targets. The pyrrole substituent at position 7 introduces planar aromaticity, contrasting with the target’s methyl group, which may reduce steric hindrance .
- Compound 23 ():
Features a thioxo group at position 2 instead of dioxo, altering hydrogen-bonding capacity. The thiocarbonyl group may improve membrane permeability due to increased lipophilicity .
Physicochemical and Spectral Properties
Q & A
Q. What are the key considerations in designing a multi-step synthesis protocol for this compound?
A robust synthesis protocol requires optimization of reaction conditions (e.g., solvent, temperature, catalyst) and sequential protection/deprotection of functional groups. For pyrido[2,3-d]pyrimidine derivatives, multi-step pathways often involve:
- Step 1 : Condensation of substituted pyrimidine precursors with carbonyl-containing reagents to form the fused ring system.
- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic substitution or cross-coupling reactions.
- Step 3 : Esterification with isobutyl alcohol to install the carboxylate moiety. Key challenges include minimizing side reactions (e.g., over-alkylation) and ensuring regioselectivity in ring formation .
Q. How do substituents like the 4-chlorophenyl group influence the compound’s physicochemical properties?
The 4-chlorophenyl group enhances lipophilicity, impacting solubility and membrane permeability. Comparative studies on analogous compounds show:
Q. What in vitro assays are suitable for initial bioactivity screening?
Prioritize assays aligned with hypothesized mechanisms (e.g., kinase inhibition, antiproliferative activity):
- Kinase inhibition : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™).
- Anticancer activity : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Cytotoxicity : Compare IC₅₀ values against non-cancerous cells (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
Contradictions between NMR, MS, and X-ray crystallography data require systematic validation:
- NMR : Confirm peak assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals.
- X-ray diffraction : Resolve stereochemical ambiguities by comparing experimental and computational (DFT) structures.
- Mass spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric species or fragmentation artifacts. Example: A 2021 study resolved conflicting NOE correlations in a pyrido[2,3-d]pyrimidine derivative via single-crystal X-ray analysis .
Q. What strategies optimize regioselectivity in forming the pyrido[2,3-d]pyrimidine core?
Regioselectivity is controlled by:
- Catalyst design : Use Pd-based catalysts for Suzuki-Miyaura couplings to direct cross-coupling sites.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the C6 position over C2.
- Protecting groups : Temporary protection of reactive amines (e.g., Boc groups) prevents unwanted cyclization. Recent work on ethyl pyrido[4,3-d]pyrimidine derivatives achieved >90% regioselectivity using Pd(OAc)₂/XPhos catalysts .
Q. How does the isobutyl ester moiety affect the compound’s pharmacokinetic profile?
The isobutyl ester influences:
- Metabolic stability : Esterases in plasma slowly hydrolyze the group, prolonging half-life compared to methyl esters.
- Tissue penetration : Increased lipophilicity enhances blood-brain barrier permeability in rodent models.
- Prodrug potential : The ester can be tailored for controlled release of active carboxylic acid metabolites. Structural analogs with isobutyl esters showed 2–3× higher bioavailability than ethyl esters in pharmacokinetic studies .
Methodological Notes
- Stereochemical analysis : Use chiral HPLC or VCD spectroscopy to resolve enantiomers in asymmetric syntheses .
- Data contradiction : Employ hybrid DFT/MD simulations to reconcile computational and experimental IR spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
